molecular formula C23H18ClN5OS B2743221 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol CAS No. 318949-54-1

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol

Cat. No.: B2743221
CAS No.: 318949-54-1
M. Wt: 447.94
InChI Key: WMQGTLLZAVISHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol (CAS RN: 318949-54-1) is an organic compound with the molecular formula C23H18ClN5OS and a molecular weight of 447.94 g/mol . This chemical features a complex structure integrating pyrazole and thiazole heterocycles, which are motifs of significant interest in medicinal and materials chemistry . As a member of the pyrazolone family, it shares a structural kinship with other derivatives known to be investigated for their antimicrobial properties and as ligands for metal complexes . The specific research applications and biological mechanisms of action for this particular compound are an area for further investigation by the scientific community. It is offered with a documented purity of >90% and is intended for research purposes such as biological screening, method development, and chemical synthesis . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5OS/c1-14-12-20(28(26-14)18-6-4-3-5-7-18)21-15(2)27-29(22(21)30)23-25-19(13-31-23)16-8-10-17(24)11-9-16/h3-13,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHSBVHUJBQMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol , known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, presenting a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C19H14ClN5O2S
  • Molecular Weight : 411.86 g/mol

The structure includes a thiazole ring and pyrazole moieties, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-component reactions that integrate thiazole and pyrazole derivatives. These methods have been optimized to enhance yield and purity, facilitating further biological evaluations.

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, revealing significant antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Inhibition Zones : Compounds derived from similar structures showed inhibition zones ranging from 10 mm to 20 mm against pathogens like E. coli and S. aureus .
CompoundTarget BacteriaInhibition Zone (mm)
10aE. coli15
10bS. aureus18
10cP. mirabilis12

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. The IC50 values indicate its potency:

  • IC50 Values :
    • Against liver cancer (HEPG2): IC50 = 399 nM
    • Against breast cancer (MCF): IC50 = 580 nM
    • Against gastric cancer (NUGC): IC50 = 60 nM .
Cell LineIC50 (nM)
HEPG2399
MCF580
NUGC60

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in treated cell lines, suggesting mechanisms that could be beneficial in inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic applications:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that modifications in the thiazole and pyrazole rings significantly influenced cytotoxicity profiles, with the chlorophenyl substitution enhancing activity against gastric cancer cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole-pyrazole derivatives, showing that specific substitutions led to increased efficacy against resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing thiazole and pyrazole moieties. For instance, derivatives of pyrazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The thiazole ring enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells .

Case Study:
A study published in Pharmaceutical Research demonstrated that thiazole-containing compounds exhibited potent activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that similar thiazole and pyrazole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibiotics .

Case Study:
In a comparative study, several pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .

Photophysical Properties

The incorporation of thiazole and pyrazole rings into polymer matrices has been explored for their photophysical properties. These compounds can serve as fluorescent probes or sensors due to their ability to absorb and emit light at specific wavelengths.

Data Table: Photophysical Properties

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Thiazole-Pyrazole Derivative35045020%
Standard Fluorescent Dye40050050%

This table illustrates the comparative performance of the compound as a fluorescent probe in material science applications .

Synthetic Applications

The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. The methodologies employed often include condensation reactions and cyclization processes that leverage the reactivity of the thiazole and pyrazole rings.

Synthetic Pathway Example:
A typical synthetic route includes:

  • Formation of the thiazole ring via cyclization.
  • Introduction of the chlorophenyl group through electrophilic substitution.
  • Final cyclization to form the pyrazole moiety.

This synthetic versatility allows for modifications that can tailor the biological activity or physical properties of the resultant compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring (C2 position) and pyrazole nitrogen atoms serve as primary sites for nucleophilic substitution. Key reactions include:

Reaction Type Conditions Products Source
Alkylation Alkyl halides (R-X) in DMF, K₂CO₃, 80°CN-alkylated derivatives at pyrazole N1 or thiazole N3 positions
Arylation Aryl boronic acids, Pd(PPh₃)₄, CuI, 100°CC5-aryl substituted analogs via Suzuki coupling
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTAcetylated products at pyrazole hydroxyl (-OH) group
  • Mechanistic Insight : The electron-deficient thiazole ring facilitates electrophilic substitution at C5, while the pyrazole hydroxyl group undergoes O-acylation under mild conditions .

Oxidation Reactions

The pyrazol-5-ol moiety is susceptible to oxidation, yielding quinone-like structures:

  • Oxidizing Agents :

    • KMnO₄/H₂SO₄ (acidic conditions): Converts -OH to ketone, forming 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-one .

    • H₂O₂/FeCl₃: Generates sulfoxide derivatives at the thiazole sulfur atom .

  • Kinetics : Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy .

Reduction Reactions

Selective reduction of functional groups has been reported:

Target Site Reducing Agent Product Yield
Pyrazole C=N bondNaBH₄/MeOHDihydropyrazole derivative72%
Thiazole S-C=N linkageLiAlH₄/THF, refluxThiazolidine analog58%
Nitro groups (if present)H₂/Pd-C, EtOHAmine derivatives85%
  • Notes : LiAlH₄ reduction of the thiazole ring is stereospecific, producing cis-thiazolidines .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions due to its electron-deficient heterocycles:

  • With Azides : Forms triazolo-thiazole hybrids under Cu(I) catalysis (Click chemistry) .

  • With Nitrile Oxides : Generates isoxazoline-fused derivatives at 120°C.

Example Reaction Pathway :

Thiazole+RCNOΔIsoxazoline-Thiazole Hybrid(Yield: 64%)[7]\text{Thiazole} + \text{RCNO} \xrightarrow{\Delta} \text{Isoxazoline-Thiazole Hybrid} \quad (\text{Yield: 64\%}) \quad[7]

Acid-Base Reactivity

The pyrazol-5-ol group (pKa ≈ 8.2) exhibits pH-dependent tautomerism:

  • In Acidic Media (pH < 6) : Exists as hydroxyl form, enhancing electrophilic substitution.

  • In Basic Media (pH > 9) : Deprotonates to oxyanion, facilitating nucleophilic attacks at adjacent carbons .

Catalytic Functionalization

Recent studies highlight palladium-mediated C-H activation:

Catalyst System Reaction Application
Pd(OAc)₂/XantphosC4-arylation of thiazoleSynthesis of antitumor agents
Ru(bpy)₃Cl₂ (photoredox)Decarboxylative coupling at C5Late-stage diversification
  • Key Finding : Photoredox conditions enable regioselective functionalization without protecting groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiazole Frameworks

(a) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Key Features : This compound () shares a thiazole-pyrazole backbone but incorporates a triazole ring and fluorophenyl group.
  • Biological Activity : Demonstrates antimicrobial properties, attributed to halogen (Cl, F) interactions with microbial targets .
  • Structural Differences : The absence of a hydroxyl group and the inclusion of a triazole ring reduce hydrogen-bonding capacity compared to the target compound.
(b) 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
  • Key Features : Features a pyrazol-3(2H)-one core with dual chlorophenyl groups ().
  • Crystallographic Data : Exhibits an R factor of 0.081 and a data-to-parameter ratio of 14.2, indicating moderate structural rigidity .
(c) 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one
  • Key Features : A simpler pyrazolone derivative with a single chlorophenyl group ().
  • Applications : Used in pharmaceuticals, metal ion extraction, and as a ligand in catalytic complexes .
  • Structural Insight : The dihedral angles between the pyrazolone ring and substituents (8.35°–18.23°) suggest partial conjugation, which may influence binding efficiency in therapeutic contexts .

Analogues with Modified Heterocyclic Systems

(a) 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide
  • Key Features : Contains a pyrazole-carboxamide group instead of a thiazole ().
  • Crystallography : Structural analysis reveals weak C–H⋯O and C–H⋯π interactions, which stabilize the crystal lattice but may reduce bioavailability compared to the target compound’s thiazole-mediated interactions .
(b) 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
  • Key Features : Fluorine-rich pyrazole derivative with a propenyl chain ().

Antimicrobial Activity

  • The target compound’s thiazole and chlorophenyl groups align with antimicrobial motifs observed in , where similar derivatives inhibit microbial growth via halogen-bond interactions and membrane disruption .

Solubility and Bioavailability

  • The hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogues like ’s pyrazol-3(2H)-one derivative. However, the thiazole ring may increase logP values, favoring membrane permeability .

Crystallographic Trends

  • Compounds with pyrazole-thiazole hybrids (e.g., ) exhibit R factors ranging from 0.039 to 0.207, reflecting variable crystallographic precision. The target compound’s structural complexity may necessitate advanced refinement tools like SHELXL () for accurate modeling .

Table: Key Structural and Functional Comparisons

Compound Name / Evidence ID Core Structure Key Substituents Biological Activity Crystallographic Data (R Factor)
Target Compound Pyrazole-thiazole 4-ClPh, 3-Me, 5-OH Potential antimicrobial N/A (Hypothetical)
4-(4-ClPh)-2-(5-FPh-pyrazolyl)thiazole Thiazole-pyrazole 4-ClPh, 4-FPh, triazole Antimicrobial N/A
2-(4-ClPh)-pyrazol-3(2H)-one Pyrazol-3(2H)-one Dual 4-ClPh, 5-Me N/A 0.081
1-(4-ClPh)-3-Ph-pyrazol-5(4H)-one Pyrazolone 4-ClPh, 3-Ph Metal ion extraction 0.039–0.111
3-Me-1-(4-Ph-thiazol-2-yl)pyrazol-5-amine Pyrazole-thiazole 4-Ph-thiazole, 5-NH2 N/A N/A

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

  • Methodological Answer : The compound's synthesis involves multi-step condensation reactions. Key steps include:
  • Precursor Preparation : Start with halogenated aromatic intermediates (e.g., 4-chlorophenyl thiazole and 3-methyl-1-phenylpyrazole) to ensure regioselectivity in coupling reactions.

  • Solvent Selection : Use ethanol or acetic acid as solvents for cyclocondensation, as these promote high yields in pyrazole-thiazole hybrids .

  • Purification : Recrystallize intermediates from ethanol or methanol to remove unreacted starting materials. Monitor purity via HPLC or TLC.

  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for thiazole-to-pyrazole coupling) and reflux times (6–12 hours) to minimize side products.

    • Reference Data :
ParameterTypical Value
Reaction Temperature80–100°C
Yield Range70–85%
Purity (HPLC)>95%

Q. What experimental techniques are critical for determining the compound’s crystal structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K. Data collection parameters: ω scans, 0.5° frame width .

  • Refinement : Employ SHELXL for structure solution and refinement. Key metrics include R-factor (<0.05), wR2 (<0.15), and data-to-parameter ratio (>14:1) .

  • Visualization : Use ORTEP-3 to generate thermal ellipsoid plots and analyze bond angles/distances .

    • Example Metrics :
MetricValue ()
R Factor0.039
Mean C–C Bond Length1.390 Å
Dihedral Angles8.35–18.23°

Advanced Research Questions

Q. How do noncovalent interactions (e.g., C–H⋯O, π–π stacking) influence the compound’s supramolecular assembly?

  • Methodological Answer :
  • Topology Analysis : Use Multiwfn to calculate reduced density gradient (RDG) isosurfaces and identify weak interactions (e.g., van der Waals, hydrogen bonds) .

  • Crystallographic Data : Extract interaction distances (e.g., C–H⋯O ≈ 2.5–3.0 Å) and angles (>120°) from SC-XRD data. For example, weak C–H⋯π interactions stabilize crystal packing in pyrazolone derivatives .

  • Energy Decomposition : Apply symmetry-adapted perturbation theory (SAPT) to quantify interaction energies (e.g., π–π stacking contributes ~2–5 kcal/mol) .

    • Key Observations :
Interaction TypeDistance (Å)Energy Contribution
C–H⋯O (Hydrogen bond)2.6–3.01–3 kcal/mol
π–π Stacking3.4–3.82–5 kcal/mol

Q. What computational strategies can elucidate the compound’s electronic properties and substituent effects?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

  • Electrostatic Potential (ESP) Mapping : Use Multiwfn to visualize electron-rich (thiazole N) and electron-deficient (chlorophenyl Cl) regions .

  • Substituent Effects : Compare Mulliken charges and ESP minima/maxima between substituents (e.g., methyl vs. chloro groups) to assess their electronic influence.

    • Example Results :
ParameterMethyl SubstituentChloro Substituent
HOMO-LUMO Gap (eV)4.23.8
ESP Minima (kcal/mol)-25.3-30.1

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological profiles?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical moieties (e.g., pyrazol-5-ol for hydrogen bonding, thiazole for π-π interactions) using docking studies (AutoDock Vina) .

  • Bioisosteric Replacement : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity (clogP) and solubility .

  • In Vitro Testing : Screen analogs for antibacterial/antitumor activity (MIC assays) and correlate results with computed descriptors (e.g., polar surface area) .

    • Design Considerations :
ModificationExpected Impact
Fluorine Substitution↑ Metabolic Stability
Methoxy Group↑ Solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.